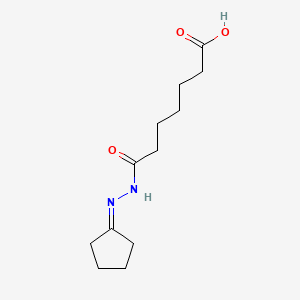
IDE 2
Overview
Description
“IDE 2” is an inorganic compound with the formula
IDE2
. It consists of two elements, and its systematic name follows the nomenclature rules for binary ionic compounds. To name it, we’ll first identify the cation and then the anion. The cation is typically a metal that forms only one cation. For metals in groups 1–3, 12, and 13, the name of the cation is the same as the name of the metal itself (with the word “ion” added if the cation stands alone) .Preparation Methods
The synthetic routes and reaction conditions for producing
can vary depending on the specific metal and nonmetal involved. in general, industrial production methods involve combining the metal cation with the nonmetal anion to form the compound. For example, if we consider a hypothetical metal M and a nonmetal X, the reaction might proceed as follows:M+21X2→MX2
Chemical Reactions Analysis
Types of Reactions:
Oxidation-Reduction (Redox) Reactions: IDE2
can participate in redox reactions, where the metal cation undergoes oxidation (loses electrons) while the nonmetal anion undergoes reduction (gains electrons). In substitution reactions, one element in the compound is replaced by another. For example,Substitution Reactions: IDE2
might react with a different nonmetal to form a new compound.Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) or other halogens (e.g., Cl₂, Br₂).
Reduction: Reducing agents like hydrogen (H₂) or metal hydrides (e.g., LiH) can reduce the metal cation.
Substitution: Substitution reactions often occur in solution, using appropriate solvents and catalysts.
Major Products:
The major products of reactions involving
depend on the specific metal and nonmetal. For instance, if M is a transition metal, the resulting metal halide may have interesting properties.Scientific Research Applications
Chemistry: IDE2
may serve as a model compound for studying metal-nonmetal interactions.Biology and Medicine: Research into its toxicity, bioavailability, and potential therapeutic applications.
Industry: Used in catalysis, materials science, and electronic devices.
Mechanism of Action
The mechanism by which
exerts its effects depends on its specific properties. It may interact with biological molecules, disrupt cellular processes, or participate in redox reactions.Comparison with Similar Compounds
- Other metal halides (e.g.,
Similar Compounds: MCl2
,MBr2
) share similarities with . Highlight any distinctive features ofUniqueness: IDE2
compared to these similar compounds.Properties
IUPAC Name |
7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c15-11(8-2-1-3-9-12(16)17)14-13-10-6-4-5-7-10/h1-9H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYPYYPTFNVREL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)CCCCCC(=O)O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


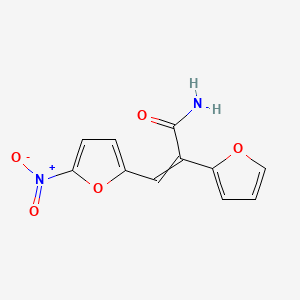


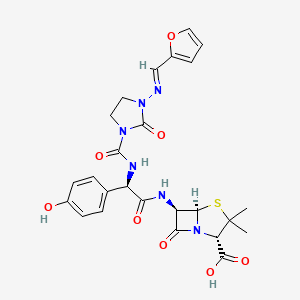

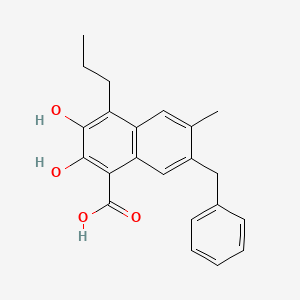


![(3aR,4R,9bS)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1674302.png)
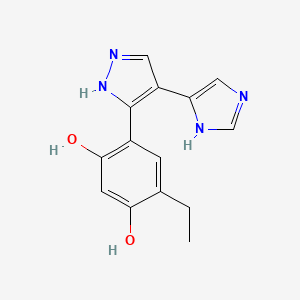
![3-((2-Fluoro-4-iodophenyl)amino)-N-(2-hydroxyethoxy)furo[3,2-c]pyridine-2-carboxamide](/img/structure/B1674305.png)
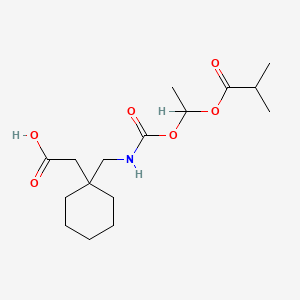
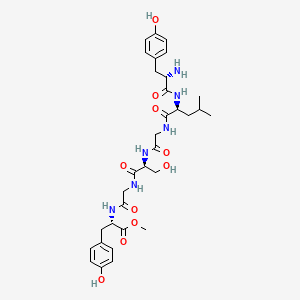
![N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4R,5R)-6-hydroxy-1-oxo-2,4-bis[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B1674312.png)
